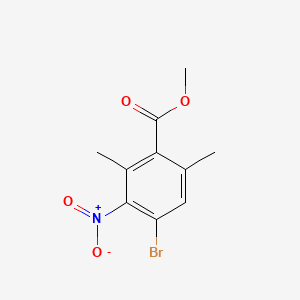
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is an organic compound characterized by its aromatic ring substituted with bromine, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common route includes the bromination of 2,6-dimethylbenzoic acid, followed by nitration and esterification. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) for bromination, concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and methanol (CH3OH) with a strong acid catalyst for esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-amino-2,6-dimethylbenzoate.
Oxidation: Methyl 4-bromo-2,6-dimethyl-3-carboxybenzoate.
Applications De Recherche Scientifique
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst .
Comparaison Avec Des Composés Similaires
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 4-bromo-2,6-dimethylbenzoate
Comparison: Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring can lead to unique reactivity patterns compared to similar compounds .
Propriétés
Formule moléculaire |
C10H10BrNO4 |
|---|---|
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-5-4-7(11)9(12(14)15)6(2)8(5)10(13)16-3/h4H,1-3H3 |
Clé InChI |
ULMGRWFUMGPRFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

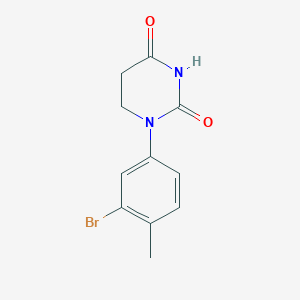

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
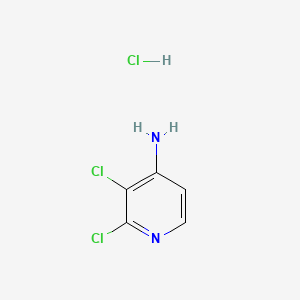


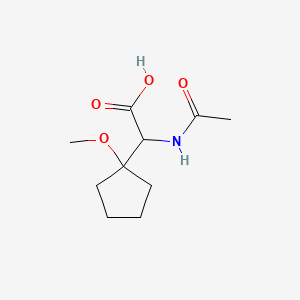

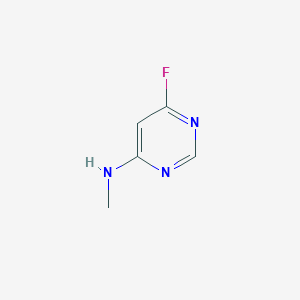
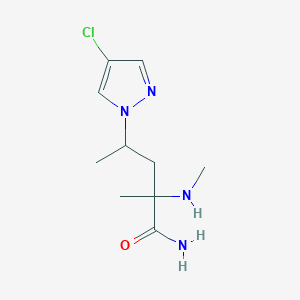
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
